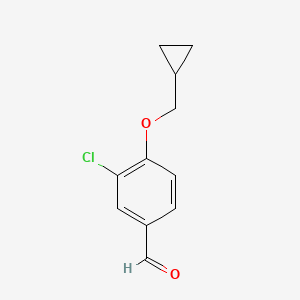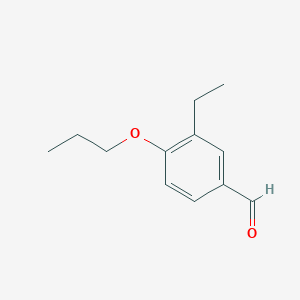![molecular formula C15H24ClNO B1394814 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride CAS No. 1220028-65-8](/img/structure/B1394814.png)
4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride
概要
説明
4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO and a molecular weight of 269.81 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a phenoxy group bearing a sec-butyl substituent. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of sec-butylphenol with a suitable halogenating agent to form the corresponding halide.
Nucleophilic Substitution: The halide intermediate is then reacted with piperidine under nucleophilic substitution conditions to form the desired phenoxy-piperidine compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
化学反応の分析
4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional substituents on the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.
科学的研究の応用
4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific receptors or enzymes.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
作用機序
The mechanism of action of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride can be compared with other similar compounds, such as:
4-[2-(tert-Butyl)phenoxy]piperidine hydrochloride: This compound has a tert-butyl group instead of a sec-butyl group, leading to differences in steric and electronic properties.
4-[2-(Isopropyl)phenoxy]piperidine hydrochloride: The isopropyl substituent introduces different steric effects compared to the sec-butyl group.
4-[2-(Methyl)phenoxy]piperidine hydrochloride: The smaller methyl group results in different reactivity and binding characteristics.
The uniqueness of this compound lies in its specific substituent pattern, which influences its chemical reactivity and biological interactions.
特性
IUPAC Name |
4-(2-butan-2-ylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-12(2)14-6-4-5-7-15(14)17-13-8-10-16-11-9-13;/h4-7,12-13,16H,3,8-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYONXKICNHIUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


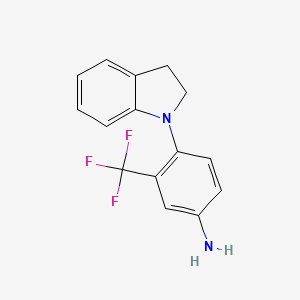

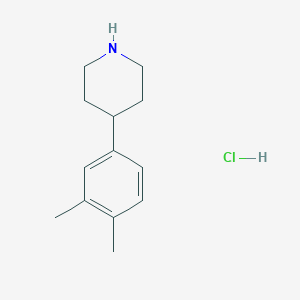
![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)
![4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394739.png)
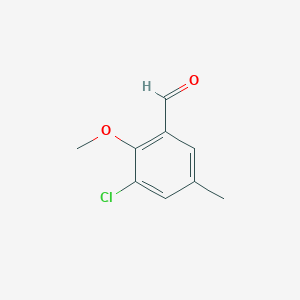
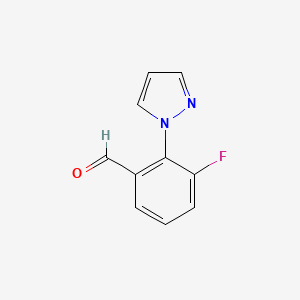
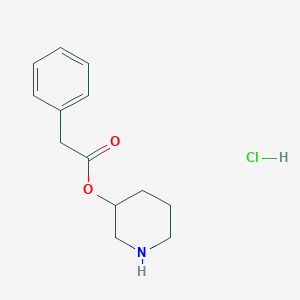
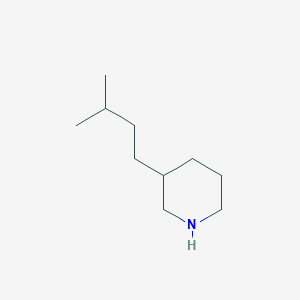
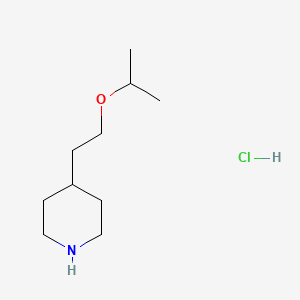

![4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394751.png)
